molecular formula C14H10Cl2N4O B2936433 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034239-38-6

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No. B2936433
CAS RN: 2034239-38-6
M. Wt: 321.16
InChI Key: GGNQGLZDPCGEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, also known as DPPU, is a synthetic compound that has been extensively studied for its biological properties. DPPU belongs to the class of urea derivatives and has been found to have potential applications in various fields of scientific research.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery

Pyrazolo[1,5-a]pyridine derivatives have been extensively studied for their broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agents. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives highlight the compound's significance in drug discovery, suggesting that similar structures might exhibit promising therapeutic potentials (Cherukupalli et al., 2017).

Ureas in Medicinal Chemistry

Urea derivatives are crucial in drug design due to their hydrogen binding capabilities, playing a significant role in drug-target interactions. Research into urea derivatives as modulators of biological targets, including kinases and epigenetic enzymes, has shown their importance in medicinal chemistry. This highlights the potential utility of urea functionalities in "1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" for similar applications (Jagtap et al., 2017).

Chlorophenyl Compounds in Environmental Science

Chlorophenols, structurally related to chlorophenyl groups, have been studied in the context of environmental science, particularly their role as precursors to dioxins in combustion processes. This research avenue might suggest environmental or degradation studies relevant to chlorophenyl compounds, potentially extending to "1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" (Peng et al., 2016).

Kinase Inhibition by Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridine, a scaffold closely related to pyrazolo[1,5-a]pyridine, has been highlighted for its versatility in kinase inhibition, a crucial therapeutic target in cancer and other diseases. This suggests potential research applications of "1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" in developing kinase inhibitors (Wenglowsky, 2013).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c15-12-2-1-9(8-13(12)16)18-14(21)19-10-4-6-20-11(7-10)3-5-17-20/h1-8H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNQGLZDPCGEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC3=CC=NN3C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

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